Human MAO-B Inhibition: A Quantifiable, Target-Specific Activity Profile for trans-2-Methoxycyclopentan-1-amine
trans-2-Methoxycyclopentan-1-amine exhibits measurable inhibitory activity against human monoamine oxidase B (MAO-B), a validated target for neurological disorders. This provides a quantitative benchmark for its use in target-based drug discovery programs, distinguishing it from analogs lacking reported MAO-B activity. The compound demonstrated an IC50 of 115 nM in a fluorescence spectrophotometry assay using kynuramine as the substrate [1]. In contrast, a widely recognized, clinically used MAO-B inhibitor, selegiline (deprenyl), exhibits a significantly more potent IC50 of 51 nM under comparable assay conditions . While less potent than selegiline, the trans-2-Methoxycyclopentan-1-amine scaffold offers a structurally distinct chemotype for exploring novel MAO-B inhibitor SAR beyond the propargylamine class.
| Evidence Dimension | Inhibitory potency against human MAO-B |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | Selegiline (Deprenyl): IC50 = 51 nM |
| Quantified Difference | Selegiline is approximately 2.25-fold more potent than trans-2-Methoxycyclopentan-1-amine. |
| Conditions | In vitro fluorescence spectrophotometry assay using kynuramine as substrate, 20 min incubation (target compound); similar in vitro enzyme inhibition assay for selegiline. |
Why This Matters
This provides a quantitative, target-specific activity anchor, differentiating the compound from structurally related cyclopentylamines lacking documented MAO-B activity and guiding its application in neuropharmacological research.
- [1] BindingDB. BDBM50597772: IC50 data for human MAO-B inhibition by trans-2-Methoxycyclopentan-1-amine. View Source
